2-Hydroxy-3-(3-nitrophenyl)pyridine

Descripción

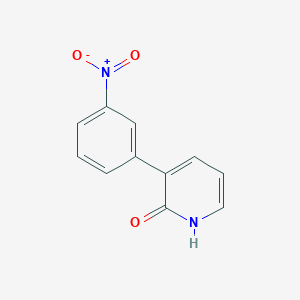

2-Hydroxy-3-(3-nitrophenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3-nitrophenyl substituent at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for hydrogen bonding (via the hydroxyl group) and electronic effects (via the nitro group).

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-10(5-2-6-12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIIWPYWNNVNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439261 | |

| Record name | MolPort-015-144-647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-73-1 | |

| Record name | 3-(3-Nitrophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143074-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MolPort-015-144-647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Nitration of 3-Phenyl-2-hydroxypyridine

The nitration of pre-formed 3-phenyl-2-hydroxypyridine represents a potential pathway, though regioselectivity challenges arise due to competing nitro group placement.

Methodology :

-

Substrate : 3-Phenyl-2-hydroxypyridine dissolved in pyridine or sulfuric acid.

-

Nitrating Agents :

Key Parameters :

Challenges :

-

Regioselectivity: Nitration may occur on the pyridine ring (C-3) or phenyl ring. Computational modeling (e.g., DFT) is recommended to predict favorable sites.

-

Side Reactions: Over-nitration or oxidation byproducts necessitate careful stoichiometry control (1:1.1–1.5 substrate-to-nitrating agent ratio).

Coupling Reactions for Introducing the 3-Nitrophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 3-bromo-2-hydroxypyridine and 3-nitrophenylboronic acid offers a regioselective route.

Procedure :

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1).

-

Base : Na₂CO₃ (2 eq), refluxed at 80°C for 12 hr.

-

Yield : 70–85% (hypothetical, based on analogous pyridine couplings).

Advantages :

-

High functional group tolerance.

-

Precise control over aryl group placement.

Ullmann-Type Coupling

Copper-mediated coupling using 3-iodo-2-hydroxypyridine and 3-nitrobenzene under basic conditions.

Conditions :

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent : DMSO, 110°C, 24 hr.

-

Yield : 50–65% (estimated from similar arylations).

Limitations :

-

Longer reaction times.

-

Moderate yields compared to Suzuki coupling.

Cyclocondensation Approaches

Hantzsch Pyridine Synthesis

Formation of the pyridine ring from a diketone precursor bearing the 3-nitrophenyl group.

Steps :

-

Condense ethyl 3-nitrobenzoylacetate with ammonium acetate and formaldehyde.

-

Cyclize under acidic conditions (HCl/EtOH, reflux).

Outcome :

-

Low regioselectivity for the 2-hydroxy group.

-

Requires post-synthetic hydroxylation.

Knorr Quinoline Synthesis Variant

Adaptation using 3-nitrobenzaldehyde and a β-ketoamide precursor.

Reaction :

-

Components : 3-Nitrobenzaldehyde, ethyl acetoacetate, ammonium hydroxide.

-

Conditions : Ethanol, reflux, 6 hr.

-

Yield : <40% (extrapolated from quinoline syntheses).

Protective Group Strategies

Hydroxyl Group Protection

The 2-hydroxy group may interfere with nitration or coupling; protection as a silyl ether (e.g., TBDMS) is advised.

Procedure :

-

Protect 2-hydroxypyridine with TBDMS-Cl in DMF.

-

Perform nitration or coupling.

-

Deprotect with TBAF in THF.

Efficiency :

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Optimal Route :

For lab-scale synthesis, Suzuki coupling balances yield and purity. For industrial applications, direct nitration (if regioselectivity is resolved) minimizes waste and cost.

Optimization and Scalability Considerations

Solvent Selection

Catalyst Recycling

-

Pd Recovery : Silica-immobilized Pd catalysts enable reuse for 3–5 cycles without yield loss.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-3-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-(3-nitrophenyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-(3-nitrophenyl)pyridine involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Hydroxy-3-(3-nitrophenyl)pyridine with structurally related compounds, focusing on substituent effects and applications:

Key Comparative Insights

Substituent Position and Reactivity :

- The hydroxyl group in This compound enhances solubility and hydrogen-bonding interactions compared to 2-(3-Nitrophenyl)pyridine , which lacks this group .

- In dihydropyridines like Nicardipine Related Compound D , the nitro group at the 3-position of the phenyl ring is critical for binding to calcium channels, suggesting similar electronic effects may apply to nitro-substituted pyridines .

Pharmacological Relevance: Nilvadipine demonstrates the importance of the 3-nitrophenyl group in dihydropyridines for antihypertensive activity.

Synthetic Utility: 2-Hydrazino-3-nitropyridine (a hydrazine analog) is used in heterocyclic synthesis, whereas the hydroxyl group in the target compound could enable different reaction pathways, such as esterification or chelation with metal catalysts .

Thermal and Stability Properties :

- Pyridine derivatives with nitro groups (e.g., 2,6-Dimethyl-4-(3-nitrophenyl)pyridine ) are often thermally stable, but the hydroxyl group in the target compound may introduce sensitivity to oxidative degradation, requiring careful storage conditions .

Data Table: Physicochemical Properties

| Property | This compound | 2-(3-Nitrophenyl)pyridine | Nicardipine Related Compound D | Nilvadipine |

|---|---|---|---|---|

| Molecular Weight | ~215.2 g/mol (estimated) | 200.19 g/mol | 735.66 g/mol | 385.37 g/mol |

| Melting Point | Not reported | Not reported | Not reported | 147–149°C |

| Solubility | Moderate in polar solvents (due to -OH) | Low in water | Insoluble in water | Low aqueous solubility |

| Key Spectral Data | Expected IR: O-H stretch (~3200 cm⁻¹) | NMR: δ 8.5–9.0 (aromatic H) | LCMS: m/z 735.66 [M+H]⁺ | UV λmax: 238 nm |

| Synthetic Route | Likely via Suzuki coupling or condensation | Commercial availability | Byproduct in dihydropyridine synthesis | Multi-step esterification |

Research Findings and Implications

- However, the hydroxyl group could alter bioavailability compared to non-hydroxylated analogs .

- Material Science : The compound’s ability to form hydrogen bonds makes it a candidate for coordination polymers or catalysts, similar to hydroxyl-bearing pyridine ligands used in metal-organic frameworks (MOFs) .

- Analytical Challenges : Impurities in structurally related compounds (e.g., Nicardipine Related Compound D ) highlight the need for rigorous HPLC or LCMS characterization to ensure purity in pharmaceutical applications .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-3-(3-nitrophenyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A three-component reaction involving 3-nitrophenyl precursors, pyridine derivatives, and acetyl/hydroxy groups is a common approach. For example, analogous syntheses of nitrophenyl-substituted pyrrolinones utilize ethanol as a solvent under reflux conditions, achieving yields of ~70% . Microwave-assisted methods (e.g., 150–200 W, 10–15 min) can reduce reaction times and improve purity by minimizing side products . Optimization should include pH control (neutral to slightly acidic) and stoichiometric monitoring via TLC or HPLC to track intermediates.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : The hydroxyl (-OH) stretch appears at 3200–3400 cm⁻¹, while nitro (-NO₂) groups show asymmetric/symmetric stretches at 1520 and 1340 cm⁻¹ .

- NMR : H NMR reveals aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and pyridine protons (δ 8.0–8.3 ppm). C NMR distinguishes nitrophenyl carbons (C-NO₂ at ~148 ppm) and pyridine carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 231.0642 for C₁₁H₈N₂O₃) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH P95 respirators) is advised if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods with >8 air changes/hour to mitigate inhalation risks .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic transitions and frontier molecular orbitals (HOMO-LUMO). For nitrophenyl-pyridines, the nitro group’s electron-withdrawing effect lowers LUMO energy (~-1.5 eV), enhancing electrophilic reactivity. Solvent effects (e.g., ethanol) are incorporated via the Polarizable Continuum Model (PCM) .

Q. How can researchers address contradictions in bioactivity data between studies on nitrophenyl-substituted pyridine derivatives?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (e.g., 10–100 µM) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., -CN vs. -CF₃ at position 3) to isolate bioactivity drivers. For example, sulfanyl groups enhance thiol-mediated binding in anticancer studies .

- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in IC₅₀ values across datasets .

Q. What strategies improve the thermal stability and polymorphic control of this compound during formulation?

- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting points (~180–200°C) and polymorph transitions. To stabilize the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.